molecular formula C12H8N2O3 B11876286 6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

Cat. No.: B11876286
M. Wt: 228.20 g/mol
InChI Key: FNHZPUFXBQLIGV-UHFFFAOYSA-N
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Description

6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitro group at the 6-position, a prop-2-yn-1-yl group at the 1-position, and a quinolin-2(1H)-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the following steps:

    Nitration of Quinoline: Quinoline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

    Alkylation: The nitrated quinoline is then subjected to alkylation with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yl group at the 1-position.

    Cyclization: The resulting intermediate undergoes cyclization to form the quinolin-2(1H)-one core structure.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2,6-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinolin-2,6-dione derivatives.

    Reduction: 6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in research to understand its interactions with biological targets such as enzymes and receptors.

    Material Science: It is explored for its potential use in organic electronics and photonics due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation or microbial growth.

    Receptor Binding: It may bind to receptors involved in inflammatory pathways, thereby modulating the immune response.

Comparison with Similar Compounds

6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one: can be compared with other quinoline derivatives such as:

    6-Nitroquinolin-2(1H)-one: Lacks the prop-2-yn-1-yl group, resulting in different biological activities.

    1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the nitro group, affecting its reactivity and applications.

    6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one: The amino group provides different chemical properties and biological activities compared to the nitro group.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

6-nitro-1-prop-2-ynylquinolin-2-one

InChI

InChI=1S/C12H8N2O3/c1-2-7-13-11-5-4-10(14(16)17)8-9(11)3-6-12(13)15/h1,3-6,8H,7H2

InChI Key

FNHZPUFXBQLIGV-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=C(C=CC1=O)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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